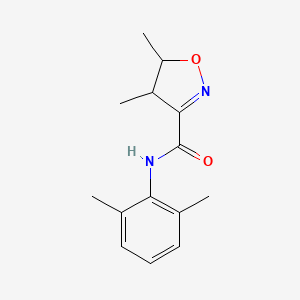
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide is a synthetic organic compound belonging to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of Substituents: The dimethyl groups at positions 4 and 5 can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The carboxamide group is introduced by reacting the isoxazole carboxylic acid with 2,6-dimethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch Processing: Using large reactors to carry out the reactions in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-4,5-dimethyl-3-isoxazolecarboxamide: Lacks the N-(2,6-dimethylphenyl) group.
N-(2,6-Dimethylphenyl)-3-isoxazolecarboxamide: Lacks the 4,5-dihydro-4,5-dimethyl groups.
Uniqueness
4,5-Dihydro-4,5-dimethyl-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide is unique due to the presence of both the dimethyl groups and the N-(2,6-dimethylphenyl) group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
130402-93-6 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-8-6-5-7-9(2)12(8)15-14(17)13-10(3)11(4)18-16-13/h5-7,10-11H,1-4H3,(H,15,17) |
InChI Key |
QRFYGTRSBAYBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1C(=O)NC2=C(C=CC=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















